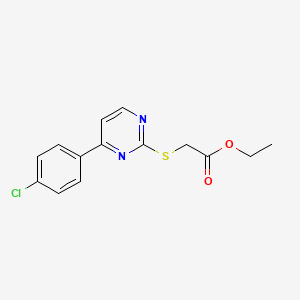

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate

Description

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate is a pyrimidine derivative characterized by a thioether linkage connecting the pyrimidine ring to an ethyl acetate group. The pyrimidine core is substituted at position 4 with a 4-chlorophenyl group, which enhances its electronic and steric properties. This compound is synthesized via nucleophilic substitution between 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of potassium carbonate . Its role as a key intermediate in synthesizing antiproliferative agents, such as oxadiazole derivatives targeting cancer cells, highlights its pharmaceutical relevance .

Properties

IUPAC Name |

ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFLAOZPKONMCSF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CSC1=NC=CC(=N1)C2=CC=C(C=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13ClN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate typically involves the nucleophilic substitution reaction of a pyrimidine derivative with an appropriate thiol reagent. One common method involves the reaction of 4-(4-chlorophenyl)pyrimidine-2-thiol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate can undergo various chemical reactions, including:

Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The pyrimidine ring can be reduced under specific conditions to yield dihydropyrimidine derivatives.

Substitution: The chloro group on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Catalytic hydrogenation, sodium borohydride.

Substitution: Amines, thiols, in the presence of a base like sodium hydride or potassium carbonate.

Major Products Formed

Oxidation: Sulfoxides, sulfones.

Reduction: Dihydropyrimidine derivatives.

Substitution: Amino or thio-substituted phenyl derivatives.

Scientific Research Applications

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.

Industry: Utilized in the development of materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate involves its interaction with specific molecular targets. The pyrimidine ring can bind to enzymes or receptors, modulating their activity. The thioether group may also play a role in the compound’s reactivity and interaction with biological molecules. Detailed studies are required to elucidate the exact pathways and targets involved .

Comparison with Similar Compounds

Key Observations :

- Difluoromethyl Substitution : The 6-CF2H group in CAS 938020-64-5 increases molecular weight and lipophilicity, which may improve blood-brain barrier penetration but reduce aqueous solubility.

- Methylthio vs. Thioether : Methylthio groups (e.g., in ) introduce steric hindrance and modulate electron density differently compared to thioether-linked esters.

Functional Group Modifications

- Thietane-Oxy Substituents : Ethyl 2-[6-methyl-4-(thietan-3-yloxy)pyrimidine-2-ylthio]acetate (compound 1 in ) replaces the chlorophenyl group with a thietane ring. This modification increases conformational flexibility and may improve solubility due to the oxygen atom’s polarity.

- Oxadiazole Derivatives: The target compound’s thioacetate group is pivotal in forming oxadiazole scaffolds (e.g., in ), which exhibit pronounced antiproliferative activity compared to non-cyclized analogs.

Biological Activity

Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate (CAS No. 832130-61-7) is a pyrimidine derivative that has garnered interest due to its potential biological activities. This compound features a unique structure characterized by a pyrimidine ring, a 4-chlorophenyl group, and an ethyl thioacetate moiety, which may contribute to its pharmacological properties.

Chemical Structure and Properties

| Property | Details |

|---|---|

| Molecular Formula | C14H13ClN2O2S |

| IUPAC Name | Ethyl 2-[4-(4-chlorophenyl)pyrimidin-2-yl]sulfanylacetate |

| Molecular Weight | 292.78 g/mol |

| InChI Key | InChI=1S/C14H13ClN2O2S/c1-2-19-13(18)9-20-14-16-8-7-12(17-14)10-3-5-11(15)6-4-10/h3-8H,2,9H2,1H3 |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The compound's mechanism involves:

- Enzyme Inhibition : The pyrimidine ring can bind to specific enzymes or receptors, modulating their activity. This is particularly relevant in the context of kinase inhibition, where similar compounds have shown promising results.

- Thioether Reactivity : The thioether group may enhance the compound's reactivity with biological molecules, potentially leading to the formation of active metabolites that exert biological effects.

Anticancer Activity

Recent studies have indicated that pyrimidine derivatives can exhibit anticancer properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit key oncogenic pathways:

- Inhibition of PLK4 : In vitro studies demonstrated that certain pyrimidine derivatives effectively inhibit the serine/threonine protein kinase PLK4, crucial for centriole duplication and genome integrity. For example, a related compound showed an IC50 value of , indicating moderate inhibitory activity against PLK4 .

Antimicrobial Activity

Pyrimidine-based compounds have also been assessed for antimicrobial properties:

- Gram-positive Bacteria : Some derivatives have shown good activity against various strains of Gram-positive bacteria, with minimum inhibitory concentrations (MICs) ranging from to . This suggests potential applications in treating bacterial infections.

Case Study: Synthesis and Evaluation

A study focused on synthesizing this compound via nucleophilic substitution reactions involving 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl bromoacetate. The synthesized compound was then subjected to biological evaluation:

-

Synthesis Methodology :

- Reaction Conditions: Conducted in dimethylformamide (DMF) with potassium carbonate as a base at elevated temperatures.

- Yield: High purity was achieved through recrystallization techniques.

-

Biological Evaluation :

- Assays were performed to assess the compound's inhibitory effects on various cancer cell lines, revealing promising anticancer activity.

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| Ethyl 2-((4-(4-fluorophenyl)pyrimidin-2-yl)thio)acetate | Pyrimidine derivative | Antimicrobial activity observed |

| 4-(4-Chlorophenyl)pyrimidine-2-thiol | Precursor | Used in synthesis; lower bioactivity |

| Pyrimidinamine derivatives | Diverse structures | Broad range of biological activities reported |

Q & A

Q. What is the standard synthetic route for Ethyl 2-((4-(4-chlorophenyl)pyrimidin-2-yl)thio)acetate, and what key intermediates are involved?

The compound is synthesized via nucleophilic substitution between 4-(4-chlorophenyl)pyrimidine-2-thiol and ethyl chloroacetate in the presence of potassium carbonate (K₂CO₃) in acetone under reflux for 12 hours. The product is filtered, washed, and purified. A critical intermediate is 2-[(4-(4-chlorophenyl)pyrimidin-2-yl)thio]acetohydrazide , formed by reacting the ester with hydrazine hydrate. This hydrazide undergoes cyclization with carbon disulfide (CS₂) and KOH to form oxadiazole derivatives .

Q. Which spectroscopic techniques are essential for confirming the structure of this compound?

Key techniques include:

Q. What are the typical purification methods for this compound post-synthesis?

Common methods include:

- Recrystallization : Using ethanol-dioxane mixtures (1:2) to isolate crystalline products.

- Column Chromatography : For derivatives with polar functional groups (e.g., acetamides).

- Filtration and Washing : To remove unreacted starting materials (e.g., excess K₂CO₃) .

Q. What are the primary applications of this compound in medicinal chemistry research?

It serves as a precursor for antiproliferative agents. Derivatives like 5-substituted 1,3,4-oxadiazoles exhibit activity against cancer cell lines (e.g., MCF-7, HeLa) via in vitro assays. The thioether linkage enhances cellular uptake and target binding .

Advanced Research Questions

Q. How can researchers optimize the reaction yield when synthesizing this compound under varying solvent conditions?

- Solvent Screening : Test polar aprotic solvents (e.g., DMF, DMSO) for faster kinetics compared to acetone.

- Base Optimization : Replace K₂CO₃ with stronger bases (e.g., NaH) to accelerate nucleophilic substitution.

- Reaction Monitoring : Use TLC or HPLC to track intermediate formation and adjust reflux time (e.g., 8–16 hours) .

Q. What strategies are recommended for resolving discrepancies in NMR data during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping peaks in aromatic regions (δ 7.0–8.5 ppm) caused by pyrimidine and chlorophenyl groups.

- Variable-Temperature NMR : Suppress rotational isomerism in thioether linkages.

- Comparative Analysis : Cross-reference with crystal structures (e.g., CCDC deposition codes from Acta Crystallographica) .

Q. How can in silico methods be integrated with in vitro assays to evaluate antiproliferative activity?

- Docking Studies : Use AutoDock Vina to model interactions with targets (e.g., EGFR kinase).

- QSAR Modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from MTT assays.

- MD Simulations : Predict binding stability of thioether-containing derivatives over 100-ns trajectories .

Q. What are the common side reactions observed during synthesis, and how can they be mitigated?

- Oxidation of Thioether : Prevent by conducting reactions under inert gas (N₂/Ar).

- Ester Hydrolysis : Avoid aqueous workup at high pH; use anhydrous solvents.

- Byproduct Formation : Add scavengers (e.g., molecular sieves) to trap reactive intermediates like CS₂ .

Q. How does the electronic environment of the pyrimidine ring influence the compound’s reactivity in further functionalization?

- Electron-Withdrawing Chlorophenyl Group : Activates the pyrimidine ring for electrophilic substitution (e.g., nitration).

- Thioether Linkage : Directs regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura at C-4 position).

- Steric Effects : Substituents at C-6 (e.g., methyl groups) hinder nucleophilic attack at adjacent positions .

Q. How to design a SAR study for thioether-containing analogs to enhance bioactivity?

- Core Modifications : Introduce substituents at pyrimidine C-4 (e.g., morpholine, triazoles) to improve solubility.

- Side-Chain Variation : Replace ethyl ester with amides (e.g., 4-chlorophenylacetamide) for enhanced target affinity.

- Bioisosteric Replacement : Substitute sulfur with sulfoxide/sulfone to modulate redox activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.